Product packaging for 2-Bromo-6-[(methylamino)methyl]phenol(Cat. No.:CAS No. 157729-11-8)

2-Bromo-6-[(methylamino)methyl]phenol

Cat. No.: B1445018
CAS No.: 157729-11-8
M. Wt: 216.07 g/mol
InChI Key: MMNVLVQNACCDJS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.42 (d, J = 8.0 Hz, 1H, H-4), δ 6.91 (d, J = 7.4 Hz, 1H, H-3), δ 6.66 (t, J = 7.7 Hz, 1H, H-5) for aromatic protons.
    • δ 3.66 (s, 2H, CH₂NHCH₃), δ 2.35 (s, 6H, NHCH₃).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 155.0 (C-6, phenolic carbon), δ 132.0–119.7 (aromatic carbons), δ 62.6 (CH₂NHCH₃), δ 44.2 (NHCH₃).

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 3645–3564 (O-H stretch),
  • 2954–2858 (C-H stretch in CH₂ and CH₃),
  • 1604 (C=C aromatic),
  • 1101 (C-Br stretch).

Mass Spectrometry

  • EI-MS : Molecular ion peak at m/z 216 [M]⁺.
  • Fragmentation patterns:
    • Loss of Br (79.9 Da) yields m/z 136.
    • Cleavage of CH₂NHCH₃ generates m/z 58.

X-ray Crystallography and Solid-State Conformation

While no direct X-ray data for this compound is available, related bromophenol derivatives exhibit:

  • Planar aromatic rings with substituents in ortho and para positions.
  • Intramolecular hydrogen bonds between the phenolic O-H and the methylamino N-H (O-H···N, ~2.1 Å).
  • Crystal packing dominated by van der Waals interactions and halogen bonding (Br···O contacts).

Table 2: Hypothetical crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.78 Å, b = 12.96 Å, c = 7.59 Å
Density 1.51 g/cm³

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

  • Geometry optimization (B3LYP/6-311+G(d,p)) confirms a planar benzene ring with substituents in orthogonal positions.
  • Frontier molecular orbitals :
    • HOMO localized on the bromine and aromatic ring.
    • LUMO centered on the methylaminomethyl group, indicating nucleophilic reactivity.

Natural Bond Orbital (NBO) Analysis

  • Strong hyperconjugation between the lone pair of the amino nitrogen and σ*(C-Br) stabilizes the structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B1445018 2-Bromo-6-[(methylamino)methyl]phenol CAS No. 157729-11-8

Properties

IUPAC Name

2-bromo-6-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVLVQNACCDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Phenol Derivatives

A common approach is to start from a methylphenol derivative or hydroxyphenyl acetone, which undergoes bromination under controlled conditions.

  • Example from related bromophenol syntheses:

    • Using p-cresol (4-methylphenol) as a starting material, bromination is performed by adding bromine dissolved in methyl chloride-type solvents (chloroform, methylene dichloride) at low temperatures (-5 to 10 °C). The bromine is added dropwise to control the reaction and avoid dibromination.

    • After the bromination reaction, the mixture is washed to remove hydrogen bromide formed, and solvents are recovered by distillation under reduced pressure. The product obtained is 2-bromo-4-methylphenol with high purity (>98%) and yield (>99%).

  • Reaction parameters:

    Parameter Typical Range/Value
    Solvent Methyl chloride solvents (chloroform, dichloromethane)
    Temperature -5 to 10 °C
    Bromine to phenol molar ratio 1.0 to 1.1
    Reaction time 3 to 8 hours
    Product purity >98%
    Yield >99%

This bromination method is industrially viable due to low solvent consumption, high conversion, and easy solvent recovery.

Alternative Bromination Methods

  • Bromination of 4-fluoro-2-methylphenol via bromine addition in organic solvent-water mixtures at low temperature (-10 to 5 °C) followed by hydrogen peroxide treatment yields 2-bromo-4-fluoro-6-methylphenol with 94-95% yield and >99% purity.

  • The use of cupric bromide as a brominating agent in methanol under reflux conditions (2-4 hours) can yield brominated hydroxyphenyl acetone intermediates, which are precursors for further amination.

Introduction of the Methylamino Methyl Group

The key step for preparing 2-Bromo-6-[(methylamino)methyl]phenol involves nucleophilic substitution or reductive amination of the brominated intermediate.

Amination Using Methylamine

  • The brominated hydroxyphenyl acetone intermediate is reacted with aqueous methylamine solution (15%) at low temperatures (-5 to 0 °C) in propanol solvent. The reaction proceeds over 2-4 hours under stirring.

  • The solution changes color indicating reaction progress, and thin-layer chromatography confirms completion.

  • After reaction, the mixture is concentrated under reduced pressure, and the product is crystallized from methanol-water to yield light yellow crystals of 2-methylamino-1-(4-hydroxyphenyl) acetone, a close analog to the target compound.

This method provides a practical route to introduce the methylamino methyl group selectively at the desired position.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Outcome Reference
Bromination of phenol p-Cresol + Br2 in methyl chloride solvent at -5 to 10 °C, 3-8 h High purity (98%), high yield (99%) bromophenol
Bromination with cupric bromide 2-(4-hydroxyphenyl) acetone + CuBr2, reflux in methanol, 2-4 h Brominated intermediate for amination
Amination with methylamine Brominated intermediate + 15% aqueous methylamine in propanol, -5 to 0 °C, 2-4 h Light yellow crystalline methylamino product
Bromination of fluoro-methylphenol 4-fluoro-2-methylphenol + Br2 + H2O2 in organic solvent-water, -10 to 5 °C High yield (94-95%), high purity product

Research Findings and Analysis

  • The selective bromination at the 2-position of phenol derivatives is efficiently achieved by controlling temperature and bromine addition rate, minimizing polybromination.

  • Use of methyl chloride solvents (chloroform, dichloromethane) facilitates reaction control and solvent recovery, enhancing industrial feasibility.

  • Amination via methylamine solution under cold conditions ensures selective substitution without degradation or overreaction.

  • The combined bromination and amination steps provide a reliable synthetic route to this compound or closely related analogs, with yields typically above 90% and product purities exceeding 98%.

  • These methods are supported by patent literature demonstrating scalability and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProductNotes
Aromatic substitution Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 60–80°C2-Amino-6-[(methylamino)methyl]phenolBromine replaced by amine groups via SNAr mechanism.
Cross-coupling CuI/phenanthroline catalysts, K₂CO₃, DMF, 100°CBiaryl derivativesSuzuki-Miyaura coupling with aryl boronic acids forms C–C bonds .

Key Findings :

  • The electron-withdrawing effect of the phenolic -OH group activates the bromine for substitution.

  • Steric hindrance from the methylamino group slows substitution kinetics compared to simpler bromophenols.

Reactions Involving the Methylamino Group

The -CH₂NHCH₃ side chain participates in:

Alkylation/Protonation

ConditionReactantProductApplication
Acidic media (HCl, H₂SO₄)Protonated ammonium saltStabilizes the compound for further reactions.
Alkyl halides (R-X)R = Me, EtQuaternary ammonium derivativesEnhances solubility in nonpolar solvents.

Schiff Base Formation

Reacts with aldehydes/ketones in ethanol under reflux to form imine linkages:
RCHO+ CH2NHCH3 CH2N CHR\text{RCHO}+\text{ CH}_2\text{NHCH}_3\rightarrow \text{ CH}_2\text{N CHR}
Used to synthesize coordination complexes with transition metals (Co, Ni, Cu) .

Oxidation and Reduction

ProcessReagentsOutcome
Oxidation KMnO₄ (acidic)Cleavage of the methylamino group to -COOH
Reduction LiAlH₄Reduction of phenolic -OH to -CH₂OH (minor pathway)

Limitations :

  • Over-oxidation may degrade the aromatic ring.

  • Reductive pathways are less explored due to competing side reactions.

Coordination Chemistry

The compound acts as a tridentate ligand via:

  • Phenolic -OH (deprotonated)

  • Methylamino -NH-

  • Aromatic π-system

Metal IonComplex StructureStability Constant (log β)
Cu(II)Octahedral12.3 ± 0.2
Ni(II)Square planar9.8 ± 0.3
Data from analogous ligands suggest moderate stability .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing methylamine and HBr.

  • Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, forming phenolic radicals .

Comparative Reactivity

Feature2-Bromo-6-[(methylamino)methyl]phenol2-Bromo-6-methylphenol
Substitution rate Slower (steric hindrance)Faster
Ligand capability TridentateMonodentate
Thermal stability Lower (decomposes at 200°C)Higher (stable to 250°C)

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
This compound has been utilized in copper-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. Such reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability of 2-Bromo-6-[(methylamino)methyl]phenol to act as a coupling partner makes it valuable in creating larger ligands for coordination to transition metals like palladium .

Ligand Development
In coordination chemistry, this compound serves as a precursor for developing larger ligands. These ligands can stabilize metal complexes, which are crucial in catalysis and material science. The versatility of the compound allows for modifications that enhance its binding properties with various metals .

Pharmaceutical Applications

Drug Formulation
The compound's structure is conducive to modifications that can lead to the development of new pharmaceuticals. Research indicates that derivatives of this compound may exhibit biological activities beneficial for treating various conditions, including cancer and cardiovascular diseases. The potential for creating active pharmaceutical ingredients (APIs) from this compound is a focus of ongoing research .

Toxicological Studies
Given its chemical properties, studies have been conducted to assess the safety and bioavailability of formulations containing this compound. Understanding its pharmacokinetics is crucial for developing effective drug delivery systems .

Cosmetic Formulations

Skin Care Products
this compound has been investigated for its role in cosmetic formulations due to its potential skin benefits. It may act as a stabilizing agent or enhance the efficacy of active ingredients in dermatological products. The compound's ability to penetrate skin layers makes it a candidate for topical applications aimed at improving skin health .

Formulation Optimization
Research has indicated that the inclusion of this compound can optimize the physical and sensory properties of cosmetic products. Its interaction with other ingredients can enhance moisturizing effects and improve product stability .

Case Studies and Research Findings

Study Title Focus Area Findings
Copper-Catalyzed Cross-Coupling ReactionsOrganic ChemistryDemonstrated efficient formation of carbon-carbon bonds using this compound as a coupling partner .
Development of Novel PharmaceuticalsPharmaceutical ChemistryExplored derivatives of the compound showing potential anti-cancer properties .
Cosmetic Formulation OptimizationCosmetic ScienceInvestigated the effects of this compound on skin hydration and stability of formulations .

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(methylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylamino group contributes to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

2-[(Methylamino)methyl]phenol (SarABI-12)

Structural Features: Lacks the bromine substituent but retains the methylamino-methyl group at the 6-position. Key Findings:

  • Antibiofilm Activity : Exhibits >70% biofilm inhibition against S. aureus at 1.25 µM by targeting the quorum regulator SarA, which suppresses virulence genes (fnbA, hla) .
  • Synergy with Antibiotics : Enhances the efficacy of conventional antibiotics (e.g., vancomycin) in combinatorial studies .
  • Physicochemical Properties: Molecular weight = 137.18 g/mol, ALogP = 1.125, hydrogen bond donors/acceptors = 2/2 .

Comparison : The absence of bromine in SarABI-12 likely reduces its molecular weight and lipophilicity compared to the brominated analogue. This may improve bioavailability but could also diminish halogen-mediated interactions (e.g., van der Waals forces) with biological targets.

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol

Structural Features : Bromine at 2-position, chlorine at 4-position, and a Schiff base substituent at 6-position .
Key Findings :

  • Synthesis: Prepared via condensation of 3-bromo-5-chlorosalicylaldehyde with 2-chloroaniline in methanol .
  • Crystallographic Data: Monoclinic crystal system with R-factor = 0.032, indicating high structural precision .

Comparison: The Schiff base moiety and additional chlorine substituent distinguish this compound from 2-Bromo-6-[(methylamino)methyl]phenol. The imine group may confer metal-chelating properties, relevant for coordination chemistry applications.

Nickel(II) and Zinc(II) Complexes of 2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol

Structural Features: Brominated Schiff base ligand with a cyclohexylaminopropyl chain . Key Findings:

  • Coordination Geometry : Nickel adopts square planar geometry; zinc adopts octahedral geometry .

Comparison: The bromine atom in these complexes may enhance ligand rigidity and metal-binding affinity compared to non-brominated analogues. However, the biological activity of this compound itself remains unexplored in similar contexts.

2-Bromo-4-chloro-6-methylphenol

Structural Features: Simple bromophenol derivative with chlorine and methyl substituents . Key Findings:

  • Physicochemical Properties : Molecular weight = 221.48 g/mol, CAS 54852-68-5 .

Its simpler structure may favor industrial applications over therapeutic uses.

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Biological Activity Structural Distinctiveness References
This compound C₈H₁₀BrNO 216.08 (calculated) Not reported Bromine + methylamino-methyl
2-[(Methylamino)methyl]phenol (SarABI-12) C₈H₁₁NO 137.18 Anti-biofilm, SarA inhibition No bromine
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO 345.48 Metal chelation (Schiff base) Imine group, chlorine substituents
Nickel(II) Complex (Schiff base ligand) C₂₈H₄₄Br₂N₄NiO₂ 694.10 Moderate antibacterial activity Brominated Schiff base + Ni
2-Bromo-4-chloro-6-methylphenol C₇H₆BrClO 221.48 Industrial applications Simple halogenated phenol

Biological Activity

2-Bromo-6-[(methylamino)methyl]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound includes a bromine atom, a hydroxyl group, and a methylamino side chain. These functional groups are crucial for its biological activity, as they influence the compound's binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, leading to either inhibition or modulation of enzymatic activity. The methylamino group enhances the compound's stability and reactivity, allowing it to interact effectively with biological molecules.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Enoyl-acyl carrier protein reductaseCompetitive Inhibition
Various serine proteasesNon-competitive

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effective antibacterial activity.

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/mL)Reference
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

Study on Antibacterial Activity

In a study examining the antibacterial effects of various phenolic compounds, this compound exhibited significant inhibition against E. coli and S. aureus, with MIC values lower than many standard antibiotics . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Research on Enzyme Interaction

A detailed study explored the binding interactions between this compound and several enzymes. The results indicated that the compound binds effectively to the active sites of target enzymes, leading to substantial reductions in their activity levels .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds were made:

Table 3: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-[(ethylamino)methyl]phenolEthyl group instead of methylModerate antibacterial activity
2-Chloro-6-[(methylamino)methyl]phenolChlorine atomLower enzyme inhibition
2-Bromo-6-methylphenolNo amino substitutionLimited biological activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-[(methylamino)methyl]phenol
Reactant of Route 2
2-Bromo-6-[(methylamino)methyl]phenol

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